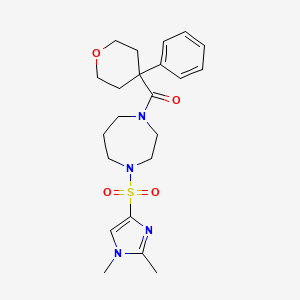

![molecular formula C13H14O2 B2759782 3-(对甲苯基)藁环[1.1.1]戊烷-1-甲酸 CAS No. 1824312-63-1](/img/structure/B2759782.png)

3-(对甲苯基)藁环[1.1.1]戊烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the flow photochemical addition of propellane to diacetyl , which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This process can be scaled up to produce multigram quantities of the compound. Additionally, the haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .

Molecular Structure Analysis

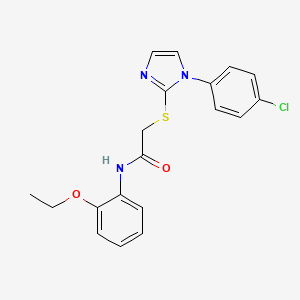

The molecular structure of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group attached. The p-Tolyl substituent (a para-tolyl group) is positioned on the bicyclo[1.1.1]pentane ring system .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow the modification of the BCP-containing building blocks for medicinal chemistry purposes .

Physical And Chemical Properties Analysis

科学研究应用

合成和生物学研究

3-(对甲苯基)二环[1.1.1]戊烷-1-羧酸及其相关化合物已经合成,并在各种研究中得到探索。例如,Thirumoorthi 和 Adsool (2016) 开发了一种无金属均裂芳基烷基化协议,用于合成 3-(吡嗪-2-基)二环[1.1.1]戊烷-1-羧酸,展示了其作为生物研究中探针的应用 (Thirumoorthi & Adsool, 2016)。

酸性性质和取代基效应

3-取代二环[1.1.1]戊烷-1-羧酸的酸性性质,包括与 3-(对甲苯基)二环[1.1.1]戊烷-1-羧酸类似的酸,已经得到广泛研究。Wiberg (2002) 研究了各种取代二环[1.1.1]戊烷-1-羧酸的酸度,提供了对取代基对其酸度影响的见解 (Wiberg, 2002)。

桥头-桥头相互作用

Adcock 等人。(1999) 探索了二环[1.1.1]戊烷环系中桥头-桥头相互作用的表现。他们制备了一系列 3-卤代取代二环[1.1.1]戊烷-1-羧酸,并研究了它们的反应性,阐明了通过二环[1.1.1]戊烷环系的电子效应 (Adcock et al., 1999)。

氨基酸和配体的合成

Filosa 等人。(2009) 设计并合成了新型的基于二环[1.1.1]戊烷的 ω-酸性氨基酸,并将其评估为谷氨酸受体配体。这项研究突出了二环[1.1.1]戊烷衍生物在神经递质受体研究领域中的潜在应用 (Filosa et al., 2009)。

二环[1.1.1]戊烷作为生物等排体

二环[1.1.1]戊烷已被确认为各种基团(如芳环和炔烃)的有效生物等排体。休斯等人。(2019) 讨论了一种合成 3-烷基二环[1.1.1]戊烷-1-胺的方法,展示了它们在药物设计中的效用 (Hughes et al., 2019)。

属性

IUPAC Name |

3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQJDUYIUBGAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2759700.png)

![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)

![Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2759702.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)

![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)

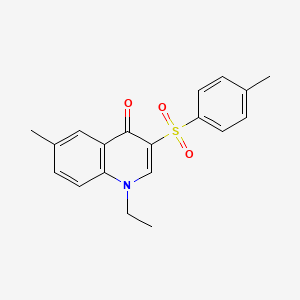

![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)

![1-[4-(Difluoromethoxy)phenyl]-3-(2-methylcyclohexyl)thiourea](/img/structure/B2759714.png)

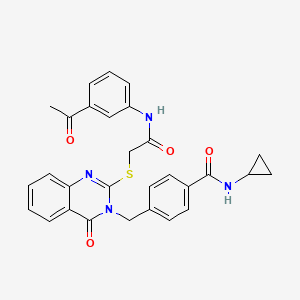

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)

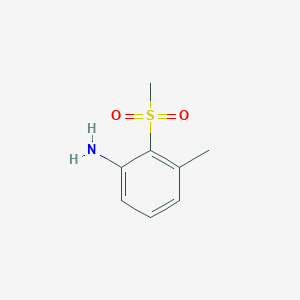

![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)